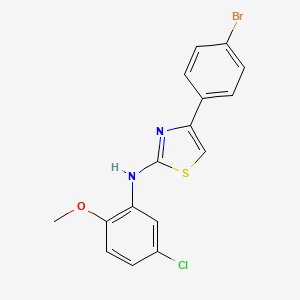

4-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-amine

説明

4-(4-Bromophenyl)-N-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-amine is a thiazole derivative characterized by a 4-bromophenyl group at the 4-position of the thiazole ring and a 5-chloro-2-methoxyphenyl substituent on the amine moiety. Its synthesis typically involves cyclization reactions and electrophilic substitutions, as observed in structurally related compounds (e.g., N-tosylthiazol-2-amines) .

特性

IUPAC Name |

4-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrClN2OS/c1-21-15-7-6-12(18)8-13(15)19-16-20-14(9-22-16)10-2-4-11(17)5-3-10/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNRHHPBBKZVQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Substitution Reactions: The bromine and chlorine substituents can be introduced through electrophilic aromatic substitution reactions using bromine and chlorine reagents.

Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy sources.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

4-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and chlorine substituents can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of methoxy-substituted derivatives.

科学的研究の応用

4-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Key Observations :

Physicochemical and Industrial Properties

Substituents significantly impact dye performance and safety profiles:

Insights :

Anthelmintic and Antibacterial Activity

Compounds with nitrophenoxy and fluorophenyl substituents demonstrate broad-spectrum activity:

- N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Potent anthelmintic activity (IC50 < 1 µM) .

- N-[4-(4-Nitrophenoxy)phenyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Effective against Gram-positive bacteria .

The target compound’s chloro and methoxy groups may enhance membrane penetration, though direct evidence is pending.

生物活性

Overview

The compound 4-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-amine (CAS: 1022645-61-9) is a thiazole derivative noted for its potential biological activities, particularly in antimicrobial and anticancer applications. Its structural composition includes a bromophenyl group, a chloro-substituted methoxyphenyl group, and a thiazole ring, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H12BrClN2OS |

| Molecular Weight | 395.7 g/mol |

| Purity | Min. 95% |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, utilizing various reagents to achieve the desired structure. The general steps include:

- Formation of Thiazole Ring : This can be achieved through cyclization reactions involving appropriate thiourea derivatives.

- Introduction of Substituents : The bromophenyl and chloro-methoxy groups are introduced via electrophilic aromatic substitution or nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, a study evaluated the antimicrobial activity of several thiazole derivatives, including the compound , using the turbidimetric method. Results indicated promising activity against various microbial strains:

- Compounds d1, d2, d3 : Showed significant antimicrobial activity against tested bacterial strains.

These findings suggest that the presence of the thiazole moiety enhances the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated primarily through in vitro assays against human cancer cell lines such as MCF7 (breast cancer). Key findings include:

- Sulforhodamine B (SRB) Assay : This assay indicated that certain derivatives exhibited IC50 values lower than established chemotherapeutic agents, suggesting enhanced efficacy.

For example:

- Compounds d6 and d7 : Demonstrated the most potent anticancer activity against MCF7 cells.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or microbial metabolism.

- Receptor Interaction : Binding to cellular receptors could modulate signaling pathways that lead to apoptosis in cancer cells.

- Structural Activity Relationship (SAR) : Studies indicate that modifications on the phenyl and thiazole rings significantly influence both antimicrobial and anticancer activities.

Case Studies

Several research articles have documented the synthesis and biological evaluation of thiazole derivatives:

- Synthesis and Evaluation Study : A study synthesized various thiazole derivatives and evaluated their biological activities against microbial strains and cancer cell lines. The results highlighted the importance of structural modifications in enhancing biological efficacy .

- Molecular Docking Studies : These studies provided insights into how these compounds interact at the molecular level with targets such as enzymes or receptors, facilitating a deeper understanding of their mechanisms .

Q & A

Q. What are the established synthetic routes for 4-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted thioureas with α-haloketones. For example, microwave-assisted reactions (70–120°C, 15–60 minutes) can enhance reaction efficiency compared to traditional reflux methods (e.g., POCl3-mediated synthesis at 90°C for 3 hours) . Optimization involves adjusting solvent polarity (e.g., DMSO/water mixtures for recrystallization), stoichiometric ratios of reagents (1:1 to 1:1.2), and catalysts like POCl3 or PTSA. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity (>95%) .

Q. How can researchers characterize the crystalline structure and interpret key spectral data for this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) .

- NMR Spectroscopy : Analyze and shifts to confirm substituent positions (e.g., bromophenyl protons at δ 7.4–7.8 ppm, methoxy groups at δ 3.8–4.0 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 393.2 [M+H]) and fragmentation patterns .

Q. What are the standard protocols for evaluating the antimicrobial or antifungal activity of this thiazol-2-amine derivative?

- Methodological Answer : Use agar dilution or broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Prepare stock solutions in DMSO (≤1% v/v), test concentrations (1–128 µg/mL), and compare MIC/MBC values to positive controls (e.g., fluconazole, ciprofloxacin) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across pharmacological studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line sensitivity, incubation time). Standardize protocols:

- Use isogenic cell lines (e.g., HEK293 vs. HeLa) to assess target specificity.

- Validate dose-response curves (IC values) with triplicate experiments and statistical analysis (ANOVA, p < 0.05).

- Cross-reference with structural analogs (e.g., 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine) to identify substituent effects .

Q. What computational strategies predict the binding affinity of this compound to GPCRs or kinase targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate interactions with GPCR active sites (e.g., cannabinoid receptors) using PDB structures (e.g., 5XRA). Focus on hydrophobic contacts (bromophenyl group) and hydrogen bonds (thiazole NH) .

- Molecular Dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns simulations (RMSD < 2 Å). Compare binding free energies (MM/PBSA) to known ligands .

Q. How can pharmacokinetic properties (e.g., metabolic stability, BBB penetration) be experimentally assessed?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS (t > 30 min indicates stability) .

- BBB Permeability : Use parallel artificial membrane assays (PAMPA-BBB) or MDCK-MDR1 cell monolayers. LogP values ~3.0 (calculated via ChemAxon) suggest moderate penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。